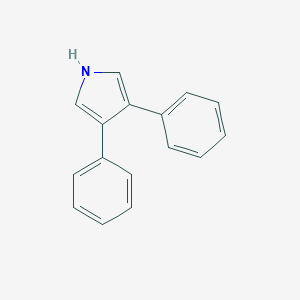

3,4-DIPHENYL-PYRROLE

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-diphenyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-12,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPLWDGXYMKCJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50492638 | |

| Record name | 3,4-Diphenyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632-48-0 | |

| Record name | 3,4-Diphenyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The 3,4-diphenyl-1H-pyrrole Scaffold

An In-Depth Technical Guide to the Chemical Properties of 3,4-diphenyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a foundational five-membered aromatic heterocycle present in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties make it a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs like atorvastatin and sunitinib.[3] The 3,4-diphenyl-1H-pyrrole variant, characterized by phenyl substitutions at the C3 and C4 positions, offers a sterically defined and electronically modulated core. This substitution pattern significantly influences the molecule's reactivity, photophysical behavior, and supramolecular assembly, making it a compelling building block for targeted applications in drug discovery and materials science. This guide provides a comprehensive overview of its core chemical properties, synthesis, and reactivity, grounded in established chemical principles and experimental observations.

Physicochemical and Spectroscopic Profile

The fundamental properties of 3,4-diphenyl-1H-pyrrole are summarized below. These data are essential for its identification, purification, and characterization in a research setting.

| Property | Value | Reference |

| IUPAC Name | 3,4-diphenyl-1H-pyrrole | [4] |

| Molecular Formula | C₁₆H₁₃N | [4] |

| Molecular Weight | 219.28 g/mol | [4] |

| CAS Number | 1632-48-0 | [4] |

| Appearance | (Typically) Off-white to yellow solid | |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 0 | [5] |

| Topological Polar Surface Area | 15.8 Ų | [4][5] |

Spectroscopic analysis is critical for structural confirmation. While specific spectra for the title compound are dispersed in literature, the characterization of analogous structures, such as 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine, relies on a standard suite of techniques including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

-

¹H NMR: Protons on the pyrrole ring (at C2 and C5) would appear as a characteristic singlet or a pair of doublets depending on the solvent and concentration. The N-H proton is typically a broad singlet. Phenyl protons would appear in the aromatic region (approx. 7.0-7.5 ppm).

-

¹³C NMR: Signals for the pyrrole ring carbons would be distinct from the six signals of the two equivalent phenyl groups.

-

FT-IR: Key vibrational bands would include the N-H stretch (typically broad, ~3400 cm⁻¹), C-H stretches for aromatic rings (~3100-3000 cm⁻¹), and C=C stretching bands for both the pyrrole and phenyl rings (~1600-1450 cm⁻¹).

Synthesis of the 3,4-Diphenylpyrrole Core

The construction of the 3,4-disubstituted pyrrole ring is a well-established field, with the Paal-Knorr synthesis being the most direct and historically significant method.[2][7]

The Paal-Knorr Pyrrole Synthesis

First reported in 1884, the Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[7][8] This method is valued for its simplicity and efficiency, often providing good yields.[2]

The synthesis of 3,4-diphenyl-1H-pyrrole proceeds from 1,4-diphenyl-1,4-butanedione. The mechanism involves two key stages:

-

Amine Condensation: The amine (e.g., ammonia) attacks one of the carbonyl carbons, forming a hemiaminal intermediate.

-

Cyclization and Dehydration: The nitrogen's lone pair then attacks the second carbonyl group in an intramolecular fashion. The resulting five-membered ring intermediate subsequently undergoes dehydration to yield the aromatic pyrrole ring.

Caption: Paal-Knorr synthesis workflow for 3,4-diphenyl-1H-pyrrole.

Experimental Protocol: Paal-Knorr Synthesis

This protocol describes a representative procedure for synthesizing 3,4-diphenyl-1H-pyrrole.

Objective: To synthesize 3,4-diphenyl-1H-pyrrole from 1,4-diphenyl-1,4-butanedione.

Materials:

-

1,4-Diphenyl-1,4-butanedione

-

Ammonium acetate or Ammonium formate (Ammonia source)

-

Glacial acetic acid (Solvent and catalyst)

-

Ethanol

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,4-diphenyl-1,4-butanedione (1.0 eq) and ammonium acetate (3.0-5.0 eq).

-

Solvent Addition: Add glacial acetic acid (20-30 mL) to the flask. The acid serves as both the solvent and the catalyst for the condensation reaction.

-

Reflux: Heat the reaction mixture to reflux (typically ~118°C for acetic acid) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality Note: Heating is necessary to overcome the activation energy for both the initial imine formation and the subsequent cyclization and dehydration steps.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water (200 mL) with stirring. A precipitate should form.

-

Filtration: Collect the crude product by vacuum filtration, washing the solid with copious amounts of water to remove residual acetic acid and ammonium salts.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the purified 3,4-diphenyl-1H-pyrrole.

-

Characterization: Dry the final product and confirm its identity and purity using melting point analysis, ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Chemical Reactivity

The reactivity of 3,4-diphenyl-1H-pyrrole is governed by the electron-rich nature of the pyrrole ring. The phenyl substituents at the 3 and 4 positions sterically shield these sites, directing most reactions to the nitrogen atom (N1) or the electronically favorable C2 and C5 positions.

Sources

- 1. scitechnol.com [scitechnol.com]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4-Diphenyl-1H-pyrrole | C16H13N | CID 12344628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

Introduction: The Significance of the Pyrrole Scaffold

An In-Depth Technical Guide to 3,4-Diphenyl-1H-pyrrole (CAS 1632-48-0)

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array of biologically significant molecules, including heme, chlorophyll, and vitamin B12, often referred to as the "pigments of life".[1] Its derivatives are integral to medicinal chemistry, with applications ranging from anti-inflammatory to anticancer agents.[2] The compound 3,4-Diphenyl-1H-pyrrole (CAS 1632-48-0) is a specific derivative where phenyl groups are substituted at the 3 and 4 positions of the pyrrole ring. This substitution pattern makes it a valuable building block in organic synthesis, particularly for creating complex, sterically hindered molecules and functional materials. This guide provides a comprehensive overview of its synthesis, characterization, and core properties for researchers and drug development professionals.

Synthesis via the Paal-Knorr Reaction

The most direct and widely employed method for synthesizing 3,4-disubstituted pyrroles like 3,4-Diphenyl-1H-pyrrole is the Paal-Knorr synthesis.[3] This powerful reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][4] For the synthesis of 3,4-Diphenyl-1H-pyrrole, the required precursor is 1,2-dibenzoyl-1,2-ethanediol (also known as benzoin acetate dimer or related 1,4-dicarbonyl compounds), which cyclizes in the presence of an ammonia source.

Causality of the Paal-Knorr Synthesis

The reaction's efficacy stems from the electrophilicity of the two carbonyl carbons in the 1,4-dicarbonyl precursor and the nucleophilicity of the amine. The reaction is typically catalyzed by a protic or Lewis acid, which activates the carbonyl groups towards nucleophilic attack.[4] The subsequent intramolecular cyclization and dehydration are thermodynamically driven by the formation of the stable aromatic pyrrole ring.[5]

Detailed Experimental Protocol: Paal-Knorr Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-dicarbonyl precursor (e.g., 1,2-diphenyl-1,4-butanedione) in a suitable solvent such as glacial acetic acid or ethanol.

-

Addition of Amine: Add a source of ammonia, such as ammonium acetate or ammonium hydroxide, to the solution. A molar excess of the ammonia source is typically used to drive the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product is then typically purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 3,4-Diphenyl-1H-pyrrole.

Reaction Mechanism

The mechanism of the Paal-Knorr pyrrole synthesis involves several key steps:

-

Amine Addition: The amine nitrogen performs a nucleophilic attack on one of the carbonyl carbons, forming a hemiaminal intermediate.

-

Intramolecular Cyclization: The nitrogen then attacks the second carbonyl group in an intramolecular fashion.

-

Dehydration: The resulting cyclic intermediate undergoes two successive dehydration steps to eliminate two molecules of water.

-

Aromatization: The final dehydration step results in the formation of the stable aromatic pyrrole ring.

Visualization of the Paal-Knorr Synthesis Workflow

Caption: Workflow for the Paal-Knorr synthesis of 3,4-Diphenyl-1H-pyrrole.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized 3,4-Diphenyl-1H-pyrrole must be confirmed through a combination of physical and spectroscopic methods.[6]

Physical and Computed Properties

| Property | Value | Source |

| CAS Number | 1632-48-0 | [7] |

| Molecular Formula | C₁₆H₁₃N | [7] |

| Molecular Weight | 219.28 g/mol | [7] |

| IUPAC Name | 3,4-diphenyl-1H-pyrrole | [7] |

| Appearance | Expected to be a solid at room temperature | (Inferred) |

| XLogP3 | 4 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 1 | [7] |

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals for the aromatic protons on the two phenyl rings, typically in the range of δ 7.0-7.5 ppm. The protons on the pyrrole ring (at the 2 and 5 positions) would likely appear as a singlet or a narrow multiplet, and the N-H proton will appear as a broad singlet, the chemical shift of which can be concentration-dependent. For the parent pyrrole, the C2/C5 protons appear around δ 6.68 ppm and the C3/C4 protons at δ 6.22 ppm.[8] The phenyl substitution will significantly alter these shifts.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbons of the pyrrole ring and the phenyl substituents. The carbons of the pyrrole ring attached to the phenyl groups (C3 and C4) will be downfield, as will the ipso-carbons of the phenyl rings. The carbons at the 2 and 5 positions of the pyrrole ring will also be observable.

-

IR (Infrared) Spectroscopy: The IR spectrum should display a characteristic N-H stretching vibration around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching bands for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 219.28). Fragmentation patterns would likely involve the loss of phenyl groups or other characteristic fragments of the pyrrole ring.

Visualization of the Characterization Workflow

Caption: Logical workflow for the structural validation of 3,4-Diphenyl-1H-pyrrole.

Handling and Safety Precautions

As no specific Material Safety Data Sheet (MSDS) is readily available for 3,4-Diphenyl-1H-pyrrole, general laboratory safety protocols for handling chemical compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

3,4-Diphenyl-1H-pyrrole is a valuable synthetic intermediate. Its preparation is readily achievable through the robust and well-established Paal-Knorr synthesis. Proper characterization using a suite of spectroscopic techniques is essential to confirm its structure and purity. While specific toxicity data is not available, adherence to standard chemical safety practices ensures its safe handling in a research environment. This guide provides the foundational knowledge for professionals to synthesize and utilize this compound in their research and development endeavors.

References

-

Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. (2012). Journal of the Serbian Chemical Society.

-

Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.

-

Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy.

-

Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved January 23, 2026, from

-

Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. (2020, January 4). YouTube.

-

Pyrrole. (n.d.). In Wikipedia. Retrieved January 23, 2026, from

-

Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.

-

The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring. (n.d.). ResearchGate.

-

3,4-Diphenyl-1H-pyrrole. (n.d.). PubChem. Retrieved January 23, 2026, from

-

Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl -1H-pyrrolo[2,3-b]pyridine. (2023). Taylor & Francis Online.

-

Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP) derivatives. (2015). Royal Society of Chemistry.

-

Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors. (2020). National Center for Biotechnology Information.

-

The synthesis and properties of 1,4‐diketo‐pyrrolo[3,4‐C]pyrroles. (n.d.). ResearchGate.

-

Highly regioselective synthesis of 3,4-disubstituted 1H-pyrrole. (2007). PubMed.

-

Pyrrole : Aromatic. (n.d.). SlideShare.

-

Synthesis of 3,4-Disubstituted Pyrroles. A Review. (2013). ResearchGate.

-

3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid. (n.d.). Chemsrc.

-

Heterocyclic Compounds. (n.d.). egyptian knowledge bank.

Sources

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 6. tandfonline.com [tandfonline.com]

- 7. 3,4-Diphenyl-1H-pyrrole | C16H13N | CID 12344628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrrole - Wikipedia [en.wikipedia.org]

Unveiling the Electronic Landscape of 3,4-Diphenylpyrrole: A Theoretical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-diphenylpyrrole core is a privileged scaffold in medicinal chemistry and materials science, bestowing unique photophysical and electronic properties upon molecules that incorporate it. A profound understanding of its electronic behavior at a quantum mechanical level is paramount for the rational design of novel therapeutics and functional organic materials. This in-depth technical guide navigates the theoretical studies that illuminate the electronic properties of 3,4-diphenylpyrrole, offering a detailed exploration of its molecular orbital landscape, electronic transitions, and the influence of its phenyl substituents. By leveraging the power of computational chemistry, we provide a framework for predicting and modulating the electronic characteristics of this versatile heterocyclic system.

Introduction: The Significance of the 3,4-Diphenylpyrrole Moiety

Pyrrole, a five-membered aromatic heterocycle, is a fundamental building block in a vast array of biologically active molecules and functional organic materials. The introduction of phenyl substituents at the 3 and 4 positions dramatically influences the electronic structure of the pyrrole ring. These phenyl groups extend the π-conjugated system, leading to altered energy levels of the frontier molecular orbitals and consequently impacting the molecule's reactivity, photophysical properties, and intermolecular interactions. A comprehensive theoretical understanding of these electronic properties is crucial for applications ranging from the design of novel kinase inhibitors to the development of advanced organic light-emitting diodes (OLEDs).

Theoretical Methodologies: A Computational Toolkit for Electronic Property Prediction

The investigation of the electronic properties of molecules like 3,4-diphenylpyrrole heavily relies on quantum chemical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have emerged as powerful and widely used methods for providing accurate descriptions of molecular electronic structure and excited-state properties.

2.1. Density Functional Theory (DFT)

DFT is a computational method that calculates the electronic structure of atoms and molecules based on the electron density.[1][2] For a given molecule, DFT calculations can determine its optimized geometry, molecular orbital energies, and the distribution of electron density. A key aspect of DFT is the choice of the exchange-correlation functional, which approximates the complex interactions between electrons. Hybrid functionals, such as B3LYP, are commonly employed for organic molecules as they provide a good balance between accuracy and computational cost.[3][4]

Experimental Protocol: Geometry Optimization and Frontier Molecular Orbital Analysis

-

Input Structure Generation: A 3D model of the 3,4-diphenylpyrrole molecule is constructed using molecular modeling software.

-

Computational Method Selection: The calculation is set up using a DFT method, specifying the B3LYP functional and a suitable basis set (e.g., 6-31G(d,p)) within a computational chemistry software package like Gaussian.[4]

-

Geometry Optimization: An optimization calculation is performed to find the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Molecular Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are then extracted from the calculation output.

2.2. Time-Dependent Density Functional Theory (TD-DFT)

To investigate the excited-state properties and simulate the electronic absorption spectra, Time-Dependent DFT (TD-DFT) is employed.[5][6] This method allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which are related to the intensity of the absorption bands.[7]

Experimental Protocol: Simulating the UV-Vis Absorption Spectrum

-

Optimized Geometry: The optimized ground-state geometry obtained from the DFT calculation is used as the starting point.

-

TD-DFT Calculation: A TD-DFT calculation is performed, typically using the same functional and basis set as the ground-state calculation. The number of excited states to be calculated is specified.

-

Spectral Analysis: The calculated excitation energies and oscillator strengths are used to generate a theoretical UV-Vis absorption spectrum. This can be compared with experimental data to validate the computational methodology.

Caption: A typical workflow for the theoretical investigation of molecular electronic properties.

The Electronic Ground State of 3,4-Diphenylpyrrole

The electronic properties of 3,4-diphenylpyrrole are largely dictated by its frontier molecular orbitals, the HOMO and the LUMO. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and its optical and electronic properties.[1][2]

3.1. Frontier Molecular Orbitals: HOMO and LUMO

In 3,4-diphenylpyrrole, the HOMO is expected to be a π-orbital with significant electron density delocalized across the pyrrole ring and extending into the phenyl substituents. This delocalization is a direct consequence of the extended conjugation provided by the phenyl groups. The LUMO is also anticipated to be a π*-antibonding orbital, similarly delocalized over the entire molecular framework. The spatial distribution of these orbitals is crucial for understanding charge transfer processes and the nature of electronic transitions.

Caption: A schematic representation of the HOMO and LUMO energy levels.

3.2. The HOMO-LUMO Gap: A Key Determinant of Electronic Behavior

A smaller HOMO-LUMO gap generally implies that a molecule is more easily excitable, which can lead to absorption of light at longer wavelengths (a red shift).[1] It also suggests higher chemical reactivity and polarizability.[2] In the case of 3,4-diphenylpyrrole, the extended π-conjugation due to the phenyl rings is expected to lower the LUMO energy and raise the HOMO energy compared to unsubstituted pyrrole, resulting in a smaller HOMO-LUMO gap. This theoretical prediction is in line with experimental observations for related substituted pyrroles. For instance, studies on 3,4-bisthiolated pyrroles have shown that substitutions at these positions lead to higher HOMO energies and lower band gaps compared to the parent pyrrole.[8]

Table 1: Calculated Electronic Properties of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine (A related structure) [3]

| Property | Value |

| HOMO Energy | -5.58 eV |

| LUMO Energy | -1.12 eV |

| HOMO-LUMO Gap | 4.46 eV |

Note: These values are for a structurally similar molecule and serve as an estimate. Specific values for 3,4-diphenylpyrrole would require dedicated calculations.

Excited States and Photophysical Properties

The interaction of 3,4-diphenylpyrrole with light is governed by its excited electronic states. TD-DFT calculations can provide valuable insights into the nature of these states and the resulting photophysical properties, such as absorption and emission wavelengths.

The primary electronic transition in molecules like 3,4-diphenylpyrrole is typically a π → π* transition, involving the promotion of an electron from the HOMO to the LUMO. The energy of this transition corresponds to the wavelength of maximum absorption (λmax) in the UV-Vis spectrum. The extended conjugation in 3,4-diphenylpyrrole is expected to result in a bathochromic (red) shift of the λmax compared to simpler pyrroles.

Theoretical studies on related pyrrolopyrrole derivatives have shown that TD-DFT calculations can accurately predict electronic transitions.[5] For instance, in some derivatives, the lowest energy singlet excitation (S1) from the ground state (S0) was predicted to be optically forbidden due to molecular symmetry.[5] Such theoretical insights are invaluable for interpreting experimental spectroscopic data and understanding the underlying photophysics.

The Influence of Phenyl Ring Substitution

The electronic properties of the 3,4-diphenylpyrrole core can be further tuned by introducing substituents on the phenyl rings. Electron-donating groups (e.g., -OCH3, -N(CH3)2) are expected to raise the HOMO energy level, leading to a smaller HOMO-LUMO gap and a red shift in the absorption spectrum. Conversely, electron-withdrawing groups (e.g., -NO2, -CN) would lower both the HOMO and LUMO energy levels, with the overall effect on the gap depending on the relative stabilization of the two orbitals. This tunability is a key aspect in the design of functional molecules for specific applications. Studies on other aromatic systems have demonstrated a clear correlation between substituent effects and changes in the HOMO-LUMO energy gaps and reactivity indices.[9]

Applications and Future Directions

The theoretical understanding of the electronic properties of 3,4-diphenylpyrrole opens up avenues for its application in various fields:

-

Drug Development: By understanding the electronic and steric requirements for binding to a biological target, such as a kinase, theoretical models can guide the synthesis of more potent and selective inhibitors. The molecular electrostatic potential, for example, can reveal regions of the molecule that are prone to electrophilic or nucleophilic attack, providing clues for drug-receptor interactions.[3]

-

Organic Electronics: The tunable HOMO-LUMO gap and photophysical properties of 3,4-diphenylpyrrole derivatives make them promising candidates for use in organic electronics, such as OLEDs and organic photovoltaics (OPVs). Theoretical calculations can help in the design of materials with optimized charge transport properties and light-emitting characteristics.

-

Sensors: The sensitivity of the electronic properties of the 3,4-diphenylpyrrole core to its environment and to the presence of specific analytes can be exploited in the design of chemical sensors.

Future theoretical studies could explore the effects of a wider range of substituents on the phenyl rings, investigate the excited-state dynamics in more detail using advanced computational methods, and model the behavior of 3,4-diphenylpyrrole derivatives in different solvent environments and in the solid state. The synergy between theoretical predictions and experimental validation will continue to be a powerful driver of innovation in the fields of medicinal chemistry and materials science.

References

-

Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine. Taylor & Francis. (2023). [Link]

-

Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP) derivatives. ResearchGate. (2025). [Link]

-

3,4-Bisthiolated Pyrroles: Concise Construction and Their Electronic Properties. PubMed. (2022). [Link]

-

DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scientific Research Publishing. (2022). [Link]

-

Theoretical studies on the absorption and luminescent properties of a series of derivatives of 1,3-diphenyl-5-pyrene-2-yl-4,5-dihydro-1H-pyrazole. ResearchGate. (2025). [Link]

-

DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Springer. (2020). [Link]

-

1,4-Dihydropyrrolo[3,2-b]Pyrroles Containing New A-D-A System: Synthesis and Investigation of Their Photophysical Properties. National Institutes of Health. (2025). [Link]

-

The HOMO–LUMO gap calculated by DFT studies. ResearchGate. (n.d.). [Link]

-

3- and 3,4-Substituted Pyrroles and Thiophenes and Their Corresponding Polymers - A Review. ResearchGate. (2025). [Link]

-

The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. National Institutes of Health. (n.d.). [Link]

-

Synthesis and characterization of Tetrakis(4-carboxyphenyl) porphyrin-doped Polypyrrole films for photoelectrochemical applications. ResearchGate. (2024). [Link]

-

Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. PubMed Central. (2025). [Link]

-

3,4-Diphenyl-1H-pyrrole. PubChem. (n.d.). [Link]

-

Spectroscopic and TDDFT-Based Electronic Structure Analysis of Porphyrin and Phthalocyanine Derivatives, and their Transition Metal Complexes. MSpace. (n.d.). [Link]

-

Comparative Studies of Diphenyl-Diketo-Pyrrolopyrrole Derivatives for Electroluminescence Applications. ResearchGate. (2025). [Link]

-

A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. PubMed Central. (n.d.). [Link]

-

Nature of Linear Spectral Properties and Fast Electronic Relaxations in Green Fluorescent Pyrrolo[3,4-c]Pyridine Derivative. MDPI. (2021). [Link]

-

DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. IJRPR. (n.d.). [Link]

-

Synthesis and Characterization of Polypyrrole (PPy) Thin Films. Scientific Research Publishing. (2011). [Link]

-

Synthesis and Spectroscopic Studies of 3,6-Diphenyl-2,5-Dihydropyrrolo[3,4-C]Pyrrole-1,4-Dion's N,N'-Dialkyl Derivatives. ResearchGate. (2025). [Link]

-

Effects of phosphorus(V)-substituted 1,3,4-thiadiazoles on the electronic properties of BODIPY fluorophores. Royal Society of Chemistry. (n.d.). [Link]

-

Synthesis and characterization of 1,3,4,6-tetraarylpyrrolo[3,2-b]-pyrrole-2,5-dione (isoDPP)-based donor–acceptor polymers with low band gap. Royal Society of Chemistry. (n.d.). [Link]

-

A systematic theoretical study of the electronic structures of porphyrin dimers: DFT and TD-DFT calculations on diporphyrins linked by ethane, ethene, ethyne, imine, and azo bridges. PubMed. (2013). [Link]

-

Electronic transitions character for C1, obtained by TD‐DFT calculations. ResearchGate. (n.d.). [Link]

-

The Electronic Properties and Reactivity of 4 (4-Substituted phenyl) -1,2,5- Selenadiazole Derivatives. Journal of Basrah Researches Sciences. (2024). [Link]

-

Probing the electronic structure and photophysics of thiophene–diketopyrrolopyrrole derivatives in solution. PubMed Central. (n.d.). [Link]

-

Structure of 3,6-diphenyl-substituted 2,5-diketopyrrolo[3,4-c]pyrrole (DPP). ResearchGate. (n.d.). [Link]

Sources

- 1. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 2. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 7. A systematic theoretical study of the electronic structures of porphyrin dimers: DFT and TD-DFT calculations on diporphyrins linked by ethane, ethene, ethyne, imine, and azo bridges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,4-Bisthiolated Pyrroles: Concise Construction and Their Electronic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jou.jobrs.edu.iq [jou.jobrs.edu.iq]

Methodological & Application

Application Note: A Researcher's Guide to the Paal-Knorr Synthesis of 3,4-Diphenylpyrrole

Introduction: The Strategic Value of 3,4-Disubstituted Pyrroles

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of vital biological molecules like heme and chlorophyll.[1] In the realm of drug development and materials science, functionalized pyrroles are indispensable building blocks.[1] Specifically, 3,4-disubstituted pyrroles are crucial synthons for porphyrins, conductive polymers, and pharmacologically active compounds. However, their synthesis is not always straightforward, as direct electrophilic substitution on the pyrrole ring typically favors the 2 and 5 positions.[2]

This application note provides a detailed protocol and mechanistic rationale for the synthesis of 3,4-diphenylpyrrole via the Paal-Knorr synthesis. This classic reaction offers a reliable and efficient pathway, converting a readily available 1,4-dicarbonyl compound into the desired pyrrole.[1][3] This guide is designed for researchers and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific principles to ensure robust and reproducible outcomes.

Reaction Principle and Mechanism

The Paal-Knorr synthesis is a condensation reaction between a 1,4-dicarbonyl compound and ammonia or a primary amine to form a pyrrole.[1][4] The reaction is typically promoted by an acid catalyst and proceeds through the elimination of two water molecules.[1] For the synthesis of the N-unsubstituted 3,4-diphenylpyrrole, the key precursor is 1,4-diphenyl-1,4-butanedione, which reacts with a source of ammonia.

The Causality Behind the Mechanism:

The reaction mechanism, as elucidated by Amarnath et al., involves several key steps where the acid catalyst plays a crucial role.[5]

-

Carbonyl Activation: The reaction initiates with the protonation of one of the carbonyl oxygens of the 1,4-diketone by the acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

-

Hemiaminal Formation: The lone pair of the ammonia (or amine) nitrogen acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, a hemiaminal, after deprotonation.[5]

-

Intramolecular Cyclization: The nitrogen of the hemiaminal then performs a second nucleophilic attack, this time on the second carbonyl group. This intramolecular step is the key ring-forming event and is often the rate-determining step of the synthesis.[6] This attack forms a five-membered ring intermediate.

-

Dehydration and Aromatization: The cyclic intermediate undergoes two successive dehydration steps. The elimination of two molecules of water, facilitated by the acidic conditions, results in the formation of a stable, aromatic pyrrole ring.

This mechanistic pathway highlights the elegance of the synthesis, using the inherent reactivity of the dicarbonyl compound to drive the formation of the heterocyclic ring in a highly efficient manner.

Sources

Application Notes & Protocols: A Field Guide to the Barton-Zard Synthesis of 3,4-Diphenylpyrrole Analogues

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Foreword: The Strategic Value of the 3,4-Diarylpyrrole Scaffold

The 3,4-diarylpyrrole motif is a privileged scaffold in medicinal chemistry. It forms the core of several natural products with potent biological activity, including the lamellarin alkaloids known for their cytotoxicity and inhibition of topoisomerase I. Furthermore, this structural unit serves as a critical building block for synthetic analogues of antimitotic agents like Combretastatin A-4, which function by inhibiting tubulin polymerization.[1][2]

Direct functionalization of the pyrrole ring at the 3- and 4-positions is notoriously challenging via classical electrophilic substitution. The Barton-Zard pyrrole synthesis, first reported in 1985, elegantly circumvents this issue by constructing the ring from acyclic precursors, offering a convergent and highly effective route to these valuable molecules.[1][3]

This document provides a comprehensive guide to the synthesis of a representative 3,4-diphenylpyrrole analogue, ethyl 3,4-diphenyl-1H-pyrrole-2-carboxylate. It is designed not merely as a list of steps, but as a self-validating system that explains the causality behind the chosen methodology, empowering researchers to adapt and troubleshoot the synthesis for their specific needs.

Overall Synthetic Strategy

The synthesis is executed in a robust two-step sequence. First, the key nitroalkene precursor is prepared via a Henry condensation. Second, this precursor undergoes the Barton-Zard reaction with an isocyanoacetate to construct the target pyrrole ring.

Figure 1: High-level workflow for the synthesis.

Part 1: Synthesis of the Nitroalkene Precursor

Protocol 1: Synthesis of (E)-1,2-Diphenyl-1-nitroethene

Principle of Synthesis (The Henry Reaction): The synthesis of the nitroalkene precursor is achieved via the Henry (or nitro-aldol) reaction. This is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane (phenylnitromethane) and an aldehyde (benzaldehyde).[4][5] The base deprotonates the α-carbon of the nitroalkane to form a nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting nitro-aldol adduct readily undergoes base-catalyzed dehydration (elimination of water) under the reaction conditions to yield the thermodynamically stable conjugated nitroalkene. The choice of a mild organic base like n-butylamine and an alcoholic solvent provides controlled conditions to favor the formation of the desired product.

Materials & Reagents:

-

Benzaldehyde (freshly distilled, 1.0 eq)

-

Phenylnitromethane (1.0 eq)

-

n-Butylamine (0.1 eq)

-

Absolute Ethanol (approx. 3-4 mL per gram of benzaldehyde)

-

Glacial Acetic Acid

-

Ice bath, magnetic stirrer, round-bottom flask, reflux condenser

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.0 eq) and phenylnitromethane (1.0 eq) in absolute ethanol.

-

Catalyst Addition: Add n-butylamine (0.1 eq) to the solution. The solution may turn yellow or orange.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The product, being more conjugated, should have a lower Rf than the starting materials.

-

Crystallization: Upon completion, cool the reaction mixture in an ice bath. The nitroalkene product should precipitate as yellow crystals. If precipitation is slow, scratching the inside of the flask with a glass rod can induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol to remove residual impurities.

-

Purification (Recrystallization): The crude product can be recrystallized from hot ethanol to yield bright yellow needles. Dry the purified crystals under vacuum.

Self-Validation Parameters:

-

Expected Yield: 75-85%

-

Appearance: Bright yellow crystalline solid

-

Melting Point: ~73-75 °C

-

IR (KBr, cm⁻¹): ~1620 (C=C), ~1515, 1340 (asymmetric and symmetric NO₂ stretch)

Part 2: The Barton-Zard Synthesis of Ethyl 3,4-Diphenyl-1H-pyrrole-2-carboxylate

Principle of Synthesis & Mechanistic Insight: The Barton-Zard reaction is a powerful method for constructing substituted pyrroles from a nitroalkene and an isocyanoacetate.[1][3] The reaction proceeds through a well-defined five-step mechanism, which is key to understanding its efficiency and potential side reactions.

-

Deprotonation: A base (potassium carbonate) removes the acidic α-proton from ethyl isocyanoacetate, forming a resonance-stabilized carbanion. The use of a relatively mild inorganic base like K₂CO₃ is sufficient due to the acidity imparted by both the ester and isocyano groups.[1]

-

Michael Addition: The isocyanoacetate carbanion acts as a soft nucleophile, attacking the β-carbon of the conjugated nitroalkene in a classic Michael 1,4-addition. This is the first key C-C bond formation step.

-

Cyclization (5-endo-dig): The newly formed carbanion (adjacent to the nitro group) performs an intramolecular nucleophilic attack on the electrophilic carbon of the isocyanide group. This 5-endo-dig cyclization forms the five-membered pyrroline ring.

-

Elimination: The intermediate undergoes base-assisted elimination of the nitro group as nitrous acid (HNO₂). This is the driving force of the reaction, as it leads towards an aromatic system.

-

Tautomerization: The resulting pyrrolenine intermediate rapidly tautomerizes to the stable, aromatic pyrrole ring, yielding the final product.

Figure 2: The five-step mechanism of the Barton-Zard synthesis.

Protocol 2: Synthesis of Ethyl 3,4-Diphenyl-1H-pyrrole-2-carboxylate

This protocol is optimized based on the findings of Silyanova et al., who demonstrated high efficiency using potassium carbonate in ethanol, which minimizes side product formation.[1][6]

Materials & Reagents:

-

(E)-1,2-Diphenyl-1-nitroethene (1.0 eq, from Protocol 1)

-

Ethyl isocyanoacetate (1.2 eq)

-

Potassium Carbonate (K₂CO₃, anhydrous, 1.5 eq)

-

Absolute Ethanol

-

5% Hydrochloric Acid (HCl)

-

Dichloromethane (DCM) & Hexane for recrystallization

Step-by-Step Methodology:

Figure 3: Experimental laboratory workflow.

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add (E)-1,2-diphenyl-1-nitroethene (1.0 eq) and anhydrous potassium carbonate (1.5 eq). Add absolute ethanol (approx. 10 mL per mmol of nitroalkene).

-

Reagent Addition: While stirring the suspension, add a solution of ethyl isocyanoacetate (1.2 eq) in a small amount of ethanol dropwise over 5-10 minutes.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C). Maintain reflux with vigorous stirring for 2-4 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting nitroalkene spot.

-

Work-up (Quench & Evaporation): After the reaction is complete, cool the mixture to room temperature. Carefully add 5% aqueous HCl until the mixture is acidic (pH ~2-3) to neutralize the excess base and quench the reaction. Evaporate the ethanol under reduced pressure using a rotary evaporator.

-

Isolation (Precipitation): To the resulting residue, add deionized water. The product should precipitate as an off-white or pale-yellow solid. Stir for 15-20 minutes to ensure complete precipitation.

-

Filtration and Drying: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water. Dry the solid thoroughly, preferably in a vacuum oven at 40-50 °C.

-

Purification (Recrystallization): For high purity, recrystallize the crude product from a dichloromethane/hexane solvent system. Dissolve the solid in a minimal amount of hot DCM and slowly add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.

Data Summary & Validation

Table 1: Reaction Parameters & Expected Outcomes

| Parameter | Step 1: Henry Reaction | Step 2: Barton-Zard Synthesis |

|---|---|---|

| Key Reagents | Benzaldehyde, Phenylnitromethane | 1,2-Diphenyl-1-nitroethene, Ethyl Isocyanoacetate |

| Catalyst/Base | n-Butylamine | Potassium Carbonate (K₂CO₃) |

| Solvent | Ethanol | Ethanol |

| Temperature | Room Temperature | Reflux (~78 °C) |

| Typical Time | 12-24 hours | 2-4 hours |

| Expected Yield | 75-85% | 80-95%[1] |

| Product Phase | Crystalline Solid | Crystalline Solid |

Table 2: Characterization Data for Ethyl 3,4-Diphenyl-1H-pyrrole-2-carboxylate (Note: As precise experimental data for this specific compound is not readily available in public databases, these values are representative based on closely related structures and theoretical calculations.)[7][8][9]

| Property | Expected Value / Key Features |

| Molecular Formula | C₂₀H₁₉NO₂ |

| Molecular Weight | 317.37 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | ~150-160 °C (estimated) |

| ¹H NMR (CDCl₃, δ) | ~8.5-9.5 (br s, 1H, NH), ~7.0-7.5 (m, 11H, Ar-H & C5-H), ~4.2 (q, 2H, -OCH₂CH₃), ~1.2 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, δ) | ~161 (C=O), ~125-135 (Ar-C & Pyrrole-C), ~61 (-OCH₂), ~14 (-CH₃) |

| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch), ~1670 (C=O ester stretch), ~1590, 1490 (Ar C=C stretch) |

Applications in Drug Discovery

The ethyl 3,4-diphenyl-1H-pyrrole-2-carboxylate synthesized via this protocol is not just a final product but a versatile intermediate.

-

Precursor to Antimitotic Agents: The diarylpyrrole core mimics the cis-stilbene structure of combretastatin A-4, a potent inhibitor of tubulin polymerization. The ester group at the 2-position provides a synthetic handle for further modification to generate libraries of compounds for screening as anticancer agents.[1]

-

Synthesis of Lamellarin Analogues: Lamellarins are marine alkaloids with a pyrrole core, often fused to other ring systems. Many exhibit powerful cytotoxic and anti-HIV activities. This synthetic route provides access to the central pyrrole fragment required for the total synthesis of these complex natural products.[2]

-

Scaffold for Kinase Inhibitors: The pyrrole scaffold is a common feature in many kinase inhibitors used in oncology. The phenyl groups can be further functionalized to target specific binding pockets within various kinases.

References

- Silyanova, E. A., Samet, A. V., & Semenov, V. V. (2018). Efficient synthesis of 3,4-diarylpyrrole-2-carboxylates, the key fragments of natural antimitotic agents. Russian Chemical Bulletin, 67(12), 2316–2319.

-

Silyanova, E. A., Samet, A. V., & Semenov, V. V. (2018). Efficient synthesis of 3,4-diarylpyrrole-2-carboxylates, the key fragments of natural antimitotic agents. ResearchGate. [Link]

-

Request PDF. (2024). Synthesis and antiproliferative properties of 3,4-diarylpyrrole-2-carboxamides. [Link]

-

Wikipedia. (2023). Barton–Zard reaction. [Link]

-

Organic Syntheses. Phenylnitromethane. [Link]

- Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155.

- Google Patents. (2012).

-

FULIR. (2023). Interrupted Barton–Zard Reaction/Friedel–Crafts Alkylation Telescoped Reaction for the Synthesis of Pyrrolo[3,4-b]indoles. [Link]

-

Supporting Information. (n.d.). 13C NMR for hydrate form. [Link]

-

Abdellattif, M., & Mohamed, H. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. SCIRP. [Link]

- Sharma, U., Kumar, P., Kumar, N., & Singh, B. (2015).

-

Semantic Scholar. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]

-

ResearchGate. (2014). Experimental Crystal Structure Determination (ethyl 3,4-diethyl-5-iodo-1H-pyrrole-2-carboxylate). [Link]

-

ResearchGate. (2010). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]

-

ResearchGate. (2020). Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. [Link]

-

Patel, M. A., et al. (2017). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. [Link]

-

Sciencemadness.org. (2017). synthesis of p-nitro-benzaldehyde. [Link]

-

ResearchGate. (2020). Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5- carboxylate: a DFT Study. [Link]

-

ResearchGate. (2022). Formation of 3,4‐Diarylpyrrole‐ and Pyrrolocoumarin Core of Natural Marine Products via Barton–Zard Reaction and Selective O‐Demethylation. [Link]

-

Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]

-

Sciencemadness.org. (2017). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). [Link]

-

Khan, I., et al. (2011). 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scirp.org [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | [frontierspecialtychemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. acgpubs.org [acgpubs.org]

The Piloty-Robinson Pyrrole Synthesis: A Detailed Mechanistic Guide and Practical Application Notes

For Researchers, Scientists, and Drug Development Professionals

The Piloty-Robinson pyrrole synthesis stands as a classic and valuable tool in the synthetic organic chemist's arsenal for the construction of the pyrrole ring, a privileged scaffold in numerous natural products, pharmaceuticals, and advanced materials.[1][2] This application note provides an in-depth exploration of the reaction's mechanism, offering both traditional and modern microwave-assisted protocols, and discusses its applications, particularly in the realm of drug discovery and development.

Theoretical Framework and Mechanistic Deep Dive

The Piloty-Robinson synthesis fundamentally involves the acid-catalyzed thermal rearrangement of an azine, derived from an enolizable aldehyde or ketone, to afford a substituted pyrrole.[3][4] The classical approach often requires high temperatures and prolonged reaction times, which can impact yields.[1] However, modern adaptations, such as the use of microwave irradiation, have significantly enhanced the efficiency of this transformation.[1][5]

The generally accepted mechanism unfolds through a series of key steps, each contributing to the final pyrrole architecture. Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.

Step 1: Azine Formation

The synthesis commences with the condensation of two equivalents of an enolizable aldehyde or ketone with one equivalent of hydrazine, typically in the form of hydrazine hydrate, to form a symmetric azine. This reaction is a standard imine formation and proceeds readily.[6]

Step 2: Tautomerization to a Bis-enamine

Under the influence of heat and an acid catalyst, the azine undergoes tautomerization to its bis-enamine isomer. This step is critical as it sets the stage for the subsequent pericyclic rearrangement. In some variations of the protocol, acylation of the azine nitrogen atoms can be used to promote this tautomerization.[1]

Step 3: The Key[7][7]-Sigmatropic Rearrangement

The core of the Piloty-Robinson synthesis is a[7][7]-sigmatropic rearrangement of the bis-enamine intermediate. This concerted pericyclic reaction results in the cleavage of the N-N single bond and the formation of a new C-C bond, yielding a 1,4-diiminodicarbonyl compound.[1][8] This rearrangement is analogous to the well-known Cope and Claisen rearrangements.

Step 4: Cyclization and Aromatization

The 1,4-diiminodicarbonyl intermediate then undergoes a rapid intramolecular cyclization. One of the imine nitrogen atoms attacks the carbon of the other imine, forming a five-membered dihydropyrrole ring. Subsequent elimination of a molecule of ammonia (or a primary amine if a substituted hydrazine is used) and tautomerization leads to the final, stable aromatic pyrrole ring.[6][8]

Below is a visual representation of the Piloty-Robinson pyrrole synthesis mechanism.

Caption: The reaction mechanism of the Piloty-Robinson pyrrole synthesis.

Experimental Protocols

Herein, we provide a modern microwave-assisted protocol, which offers significant advantages in terms of reaction time and yield, alongside a representative classical thermal protocol.

Microwave-Assisted Synthesis of 3,4-Disubstituted N-Acylpyrroles[1]

This protocol is particularly effective for the synthesis of symmetrically 3,4-disubstituted pyrroles from saturated aldehydes. The resulting N-acylated pyrroles are often crystalline and easy to purify, and the acyl group can be readily removed if the free pyrrole is desired.[1]

Step 1: Azine Formation

-

To a round-bottom flask equipped with a magnetic stir bar, add diethyl ether (90 mL) and the desired aldehyde (e.g., butyraldehyde, 64.3 mL, 713 mmol).

-

Cool the solution to 0 °C in an ice bath.

-

Add hydrazine hydrate (17.3 mL, 357 mmol) dropwise over 30 minutes, ensuring the temperature remains low. The addition is exothermic.[1]

-

Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

-

Carefully remove the aqueous layer that forms using a pipette.

-

Add anhydrous potassium carbonate to the organic layer to dry the azine solution. The azine is typically used in the next step without further purification.

Step 2: Piloty-Robinson Cyclization

-

In a microwave-safe vessel, combine the unpurified azine solution with pyridine and two equivalents of an aroyl chloride (e.g., benzoyl chloride).

-

Seal the vessel and place it in a microwave reactor.

-

Heat the mixture to 170 °C for 60–75 minutes.[1]

-

After cooling, dilute the reaction mixture with ethyl acetate and filter to remove any solids.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by silica gel chromatography to remove benzamide and other impurities, affording the N-aroylated pyrrole.[1]

Step 3: (Optional) N-Deprotection

-

To obtain the free N-H pyrrole, the N-acylated product can be hydrolyzed by treatment with aqueous potassium hydroxide in ethanol.[1]

-

The reaction is typically complete within 15-20 minutes.

-

Dilute the reaction mixture with water and extract with a nonpolar solvent like hexanes.

-

Washing the organic layer with aqueous sodium bicarbonate will remove any remaining benzoic acid, often yielding a highly pure N-H pyrrole without the need for chromatography.[1]

Classical Thermal Protocol for Piloty-Robinson Synthesis

The traditional method generally involves higher temperatures and longer reaction times and may result in lower yields compared to the microwave-assisted version.[1]

Step 1: Azine Formation

-

The azine is prepared similarly to the microwave protocol, by reacting the aldehyde or ketone with hydrazine hydrate.

Step 2: Thermal Cyclization

-

The isolated azine is heated with a strong acid catalyst, such as hydrogen chloride gas or zinc chloride, at elevated temperatures (e.g., 140-180 °C).[1]

-

The reaction is typically carried out in a high-boiling solvent or neat.

-

The reaction progress is monitored over several hours to days.

-

Work-up involves cooling the reaction mixture, neutralizing the acid, and extracting the product with an organic solvent.

-

Purification is typically achieved by distillation or recrystallization.

Substrate Scope, Advantages, and Limitations

| Parameter | Scope and Considerations |

| Aldehydes/Ketones | The reaction is applicable to a range of enolizable aldehydes and ketones. Saturated aldehydes have been shown to work well in microwave-assisted protocols.[1] The use of ketones can lead to tetra-substituted pyrroles. |

| Hydrazine Source | Hydrazine hydrate is the most common reagent. Substituted hydrazines can also be used to generate N-substituted pyrroles directly. |

| Catalyst | Strong acids such as HCl, H₂SO₄, or Lewis acids like ZnCl₂ are typically employed in the classical method. In the acylated-azine variant, the reaction is promoted by heat. |

| Advantages | Provides a direct route to symmetrically 3,4-disubstituted pyrroles, which can be valuable building blocks. The microwave-assisted protocol is rapid and often provides good yields. The starting materials are generally inexpensive.[1] |

| Limitations | The classical method often requires harsh conditions (high temperatures, strong acids) and long reaction times, which can lead to lower yields and side reactions.[1] The synthesis of unsymmetrically substituted pyrroles can be challenging. |

Applications in Drug Development and Porphyrin Synthesis

The pyrrole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of blockbuster drugs. While the Piloty-Robinson synthesis may not always be the most direct route to complex, unsymmetrical drug targets, the symmetrically substituted pyrroles it produces are valuable intermediates.

-

Porphyrin Synthesis: A significant application of the Piloty-Robinson synthesis is the preparation of 3,4-disubstituted pyrroles, which are key precursors for the synthesis of porphyrins like octaethylporphyrin (OEP).[1][8] Porphyrins are integral to photodynamic therapy and the development of novel catalysts and materials.

-

Pharmaceutical Scaffolds: The pyrrole ring is present in numerous approved drugs, including:

-

Atorvastatin (Lipitor): A blockbuster drug for lowering cholesterol.

-

Ketorolac (Toradol): A potent non-steroidal anti-inflammatory drug (NSAID).

-

Sunitinib (Sutent): A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.

-

The development of efficient and scalable syntheses for substituted pyrroles, such as the Piloty-Robinson reaction, is therefore of great interest to the pharmaceutical industry.

Conclusion

The Piloty-Robinson pyrrole synthesis offers a powerful and direct method for the preparation of substituted pyrroles from simple aldehyde and ketone precursors. While the classical thermal method has its limitations, the advent of microwave-assisted protocols has revitalized this reaction, making it a more efficient and attractive tool for modern organic synthesis. Its utility in generating key intermediates for porphyrins and its relevance to the synthesis of pharmaceutically important scaffolds underscore its continued importance in both academic and industrial research.

References

-

Milgram, B. C., Esken, K., Jones, M. W., & Scheidt, K. A. (2007). Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles. The Journal of Organic Chemistry, 72(10), 3941–3944. [Link]

-

Arun, V., Mathew, B., & Varma, R. L. (2016). Heterocycles, their Synthesis and Industrial Applications: A Review. ResearchGate. [Link]

- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

-

Milgram, B. C., Esken, K., Jones, M. W., & Scheidt, K. A. (2007). Microwave-assisted Piloty-Robinson synthesis of 3,4-disubstituted pyrroles. PubMed. [Link]

-

Yurovskaya, M. A., & Alekseyev, R. S. (2001). The Piloty-Robinson reaction of N-substituted piperidin-4-one azines. A novel route for the synthesis of 3,6-diazacarbazole. ResearchGate. [Link]

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of Pyrrole. Retrieved from [Link]

-

Zhang, W., & Li, J. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2663. [Link]

-

Piloty-Robinson Synthesis. (n.d.). Merck Index. [Link]

Sources

- 1. Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piloty-Robinson Synthesis [drugfuture.com]

- 5. Microwave-assisted Piloty-Robinson synthesis of 3,4-disubstituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols for the Evaluation of 3,4-Diphenylpyrrole Derivatives as Potential Anticancer Agents

Audience: Researchers, scientists, and drug development professionals in oncology.

Objective: This document provides a comprehensive technical guide on the synthesis, in vitro evaluation, and in vivo assessment of 3,4-diphenylpyrrole derivatives as a promising class of anticancer therapeutic candidates. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices.

Introduction: The Pyrrole Scaffold in Oncology

The pyrrole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological effects.[1] In oncology, pyrrole-containing molecules have been successfully developed into clinically used drugs or are currently in clinical trials, targeting various facets of cancer cell biology.[1] The 3,4-diphenylpyrrole framework represents a synthetically accessible and versatile core. The bulky, aromatic phenyl groups at the 3 and 4 positions can be readily functionalized, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. This guide details the necessary methodologies to explore the therapeutic potential of this chemical class, from initial synthesis to preclinical validation.

Synthesis of 3,4-Diphenylpyrrole Derivatives

The construction of the 3,4-disubstituted pyrrole core can be achieved through several established synthetic methodologies. While classical approaches like the Paal-Knorr and Hantzsch reactions are viable, the Van Leusen reaction offers a regioselective and versatile route using p-tosylmethyl isocyanide (TosMIC).[2][3][4] This method is particularly effective for creating 3,4-disubstituted pyrroles.[4]

General Synthetic Workflow

The following diagram illustrates a typical workflow for synthesizing and purifying a library of 3,4-diphenylpyrrole derivatives for screening.

Caption: General workflow for synthesis and purification.

Protocol 2.1: Synthesis via Van Leusen Reaction

This protocol describes a representative synthesis of a 3-aroyl-4-phenyl pyrrole derivative.

Rationale: The Van Leusen reaction is a powerful [3+2] cycloaddition for pyrrole synthesis. It utilizes TosMIC as a C-N-C synthon that reacts with a Michael acceptor (in this case, a chalcone derived from substituted benzaldehydes and acetophenones) in the presence of a base. The tosyl group acts as both an activating group and a leaving group.

Materials:

-

Substituted chalcone (1.0 eq)

-

p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.2 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc), Diethyl ether, Hexane

-

Brine, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add the substituted chalcone (1.0 eq). Dissolve it in anhydrous DMF.

-

Base Addition: Cool the solution to 0°C in an ice bath. Carefully add NaH (2.5 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base required to deprotonate the methylene group of TosMIC. The excess ensures complete deprotonation. The reaction is performed at 0°C to control the exothermic reaction.

-

TosMIC Addition: In a separate flask, dissolve TosMIC (1.2 eq) in anhydrous DMF. Add this solution dropwise to the reaction mixture at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with EtOAc.

-

Washing: Combine the organic layers and wash sequentially with water and brine. Causality Note: Washing removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of EtOAc in Hexane.

-

Characterization: Characterize the purified compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

In Vitro Evaluation of Anticancer Properties

Initial screening of newly synthesized compounds is performed using in vitro assays to determine their biological activity and guide further development.[5][6][7] These assays are crucial for triaging compounds and prioritizing those with potent and selective anticancer effects.[8]

Protocol 3.1: Cell Viability Assessment (MTS Assay)

Rationale: The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays. The assay measures the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product, whose absorbance is proportional to the number of living cells.[2] This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.

Materials:

-

Human cancer cell lines (e.g., LoVo - colon, MCF-7 - breast, A549 - lung).[2][9]

-

Normal human cell line (e.g., HUVEC - human umbilical vein endothelial cells) for selectivity assessment.[2]

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

-

3,4-Diphenylpyrrole derivatives dissolved in DMSO (10 mM stock).

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent).

-

96-well clear-bottom cell culture plates.

-

Positive control drug (e.g., Doxorubicin or Cisplatin).[2]

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality Note: Cell density is a critical parameter; too few or too many cells can affect the observed IC₅₀ values.[10]

-

Compound Treatment: Prepare serial dilutions of the test compounds and positive control in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

-

MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Formula: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100.

-

Plot % Viability against the logarithm of compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

-

Sample Data Presentation: IC₅₀ Values

| Compound | Substitution Pattern | IC₅₀ (µM) vs. LoVo | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HUVEC (Selectivity) |

| DPP-01 | Unsubstituted Phenyl | 15.2 | 21.5 | > 100 |

| DPP-02 | 4-OCH₃ Phenyl | 5.8 | 9.1 | > 100 |

| DPP-03 | 4-Cl Phenyl | 1.7 | 3.4 | 85.6 |

| DPP-04 | 3,4-di(OCH₃) Phenyl | 0.9 | 1.2 | 92.3 |

| Doxorubicin | (Positive Control) | 0.5 | 0.8 | 5.4 |

Note: Data are hypothetical for illustrative purposes. Studies show that electron-donating groups like methoxy at the 4th position of the phenyl ring can increase anticancer activity.[9]

Elucidating the Mechanism of Action (MoA)

Understanding how a compound exerts its cytotoxic effects is critical. Many pyrrole derivatives function as inhibitors of key signaling proteins, such as receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial for cancer cell proliferation and angiogenesis.[11] Another common mechanism is the disruption of microtubule dynamics.[12]

Hypothesized MoA: Inhibition of EGFR/VEGFR Signaling

Several pyrrole derivatives have been synthesized as competitive inhibitors of EGFR and VEGFR.[11] These compounds can bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and the activation of downstream pro-survival signaling pathways like RAS/MAPK and PI3K/AKT.

Caption: Inhibition of EGFR/VEGFR signaling pathway.

Protocol 4.1: Cell Cycle Analysis by Flow Cytometry

Rationale: To determine if the compound's cytotoxic effect is mediated by halting cell cycle progression, DNA content is analyzed. Cells are stained with a fluorescent dye (Propidium Iodide, PI) that intercalates with DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle. Some compounds have been shown to arrest cancer cells in the S phase.[9]

Procedure:

-

Cell Treatment: Seed cells (e.g., 1x10⁶ cells in a 6-well plate) and allow them to attach overnight. Treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. This fixes the cells and permeabilizes the membrane.

-

Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A). Causality Note: RNase A is crucial to degrade RNA, ensuring that PI only stains DNA, which prevents false signals.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in each phase. Compare the distribution of treated cells to the vehicle control.

In Vivo Evaluation in Preclinical Models

Promising candidates from in vitro screening must be evaluated in vivo to assess their efficacy, toxicity, and pharmacokinetics in a complex biological system.[13] The cell line-derived xenograft (CDX) model is a standard initial in vivo platform.[13][14]

Protocol 5.1: Subcutaneous CDX Mouse Model Efficacy Study

Rationale: This model involves implanting human cancer cell lines into immunodeficient mice.[13] It allows for the direct assessment of a compound's ability to inhibit tumor growth in a living organism. Immunodeficient mice (e.g., Athymic Nude or SCID) are used to prevent the rejection of the human tumor cells.

Materials:

-

6-8 week old female immunodeficient mice (e.g., BALB/c nude).

-

Human cancer cell line (e.g., CT-26 or MGC 80-3, based on potent in vitro activity).[9][15]

-

Matrigel (growth factor reduced).

-

Test compound formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).

-

Positive control (e.g., Cisplatin).

-

Calipers for tumor measurement.

Procedure:

-

Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2x10⁷ cells/mL. Causality Note: Matrigel provides a scaffold that supports initial tumor cell growth and establishment.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2x10⁶ cells) into the right flank of each mouse.[16]

-

Tumor Growth and Randomization: Monitor tumor growth every 2-3 days by measuring the length (L) and width (W) with calipers. Calculate tumor volume (V) using the formula: V = (W² x L) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice/group):

-

Group 1: Vehicle control

-

Group 2: Test compound (e.g., 20 mg/kg, daily)

-

Group 3: Positive control

-

-

Treatment: Administer the treatment via the determined route (e.g., intraperitoneal injection or oral gavage) according to the dosing schedule for 14-21 days.

-

Monitoring: Throughout the study, monitor tumor volume and body weight twice weekly. Observe the animals for any signs of toxicity.

-

Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and photograph them.

-

Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Conclusion and Future Perspectives